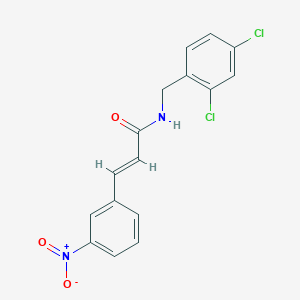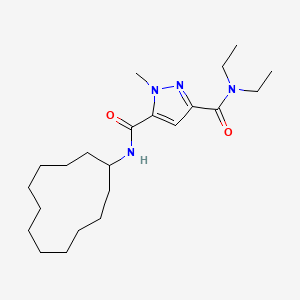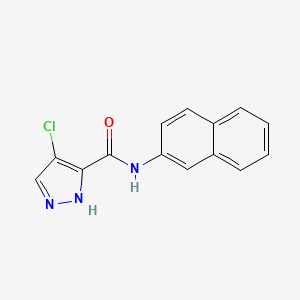![molecular formula C31H35BrN4O2 B10950446 2-Amino-1-(4-bromo-2-methylphenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10950446.png)
2-Amino-1-(4-bromo-2-methylphenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-[4-METHOXY-3-(1-PYRROLIDINYLMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure features multiple functional groups, including amino, bromo, methoxy, and pyrrolidinylmethyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-[4-METHOXY-3-(1-PYRROLIDINYLMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents and catalysts used in these reactions include palladium catalysts, strong bases, and various solvents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a carbonyl compound, while reduction of the nitrile group may produce an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with proteins and enzymes can provide insights into cellular processes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound’s properties may be exploited for the development of new materials, such as polymers or coatings with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-[4-METHOXY-3-(1-PYRROLIDINYLMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-AMINO-1-(4-BROMOPHENYL)-4-[4-METHOXY-3-(1-PYRROLIDINYLMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-1-(4-CHLORO-2-METHYLPHENYL)-4-[4-METHOXY-3-(1-PYRROLIDINYLMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
The uniqueness of 2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-[4-METHOXY-3-(1-PYRROLIDINYLMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C31H35BrN4O2 |
|---|---|
Poids moléculaire |
575.5 g/mol |
Nom IUPAC |
2-amino-1-(4-bromo-2-methylphenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C31H35BrN4O2/c1-19-13-22(32)8-9-24(19)36-25-15-31(2,3)16-26(37)29(25)28(23(17-33)30(36)34)20-7-10-27(38-4)21(14-20)18-35-11-5-6-12-35/h7-10,13-14,28H,5-6,11-12,15-16,18,34H2,1-4H3 |
Clé InChI |
GOAREVYZSASUOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C=C4)OC)CN5CCCC5)C(=O)CC(C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(difluoromethoxy)-3-methoxy-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B10950365.png)
![2-[(4-methoxyphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950367.png)
![2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950381.png)

![(5Z)-5-[4-(difluoromethoxy)benzylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10950393.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B10950399.png)
![Ethyl 2-{cyclopropyl[(4-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10950404.png)
![1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-chlorophenyl)urea](/img/structure/B10950407.png)
![N-(4-ethoxyphenyl)-2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10950425.png)

![(2,5-Dichlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B10950431.png)
![1-cyclopropyl-7-[3-(difluoromethoxy)phenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10950433.png)

![methyl 5-carbamoyl-2-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B10950454.png)
